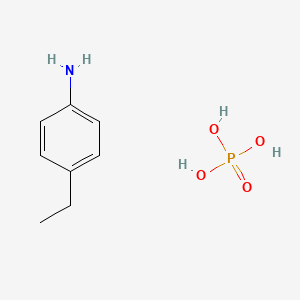![molecular formula C16H15NO3 B12537197 4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one CAS No. 653590-51-3](/img/structure/B12537197.png)
4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and an oxazolidinylidene moiety attached to a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate oxazolidinone derivative under specific conditions. For example, 4-methoxybenzaldehyde can be heated in toluene with piperidine as a catalyst, followed by the addition of acetic anhydride . The reaction mixture is then extracted with ethyl acetate to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy group and other substituents can be replaced by different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield epoxy derivatives and methoxybenzaldehyde .
Aplicaciones Científicas De Investigación
4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: This compound shares a similar phenolic structure but differs in its substituents and overall reactivity.
4-Methoxybenzaldehyde: A precursor in the synthesis of the target compound, it shares the methoxyphenyl group but lacks the oxazolidinylidene and cyclohexadienone moieties.
Uniqueness
4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
653590-51-3 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
4-[5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C16H15NO3/c1-19-14-8-4-12(5-9-14)16-10-15(17-20-16)11-2-6-13(18)7-3-11/h2-9,16,18H,10H2,1H3 |
Clave InChI |
VRZOAQOIKQAOKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


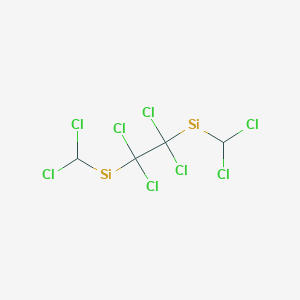
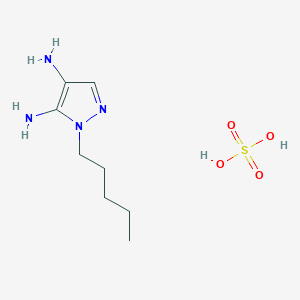
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
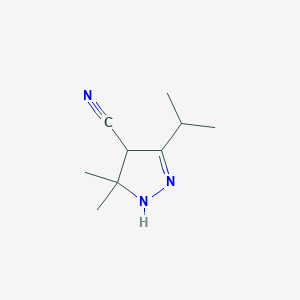
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
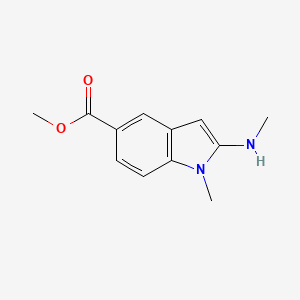

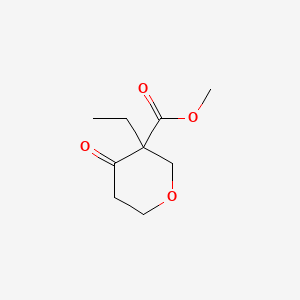

![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)

